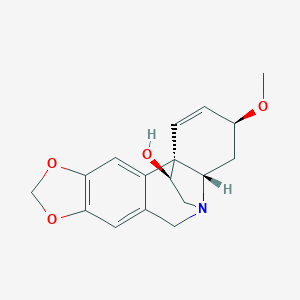

Hemanthamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1472-76-0 |

|---|---|

Molekularformel |

C17H19NO4 |

Molekulargewicht |

301.34 g/mol |

IUPAC-Name |

(1S,13S,15S,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |

InChI |

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16-,17+/m1/s1 |

InChI-Schlüssel |

YGPRSGKVLATIHT-BEMMVCDISA-N |

SMILES |

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |

Isomerische SMILES |

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@@H](CN2CC4=CC5=C(C=C34)OCO5)O |

Kanonische SMILES |

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |

Synonyme |

haemanthamine hemanthamine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Hemanthamine Biosynthesis Pathway in Amaryllidaceae: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically potent isoquinoline (B145761) alkaloids. Among these, Hemanthamine, a crinine-type alkaloid, has garnered significant attention for its promising cytotoxic and anti-cancer properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through plant-based production optimization or synthetic biology approaches in microbial hosts. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and graphical representations of the core biochemical processes.

The Core Biosynthetic Pathway: From Amino Acids to 4'-O-Methylnorbelladine

All Amaryllidaceae alkaloids (AAs), including this compound, originate from the aromatic amino acids L-phenylalanine and L-tyrosine. These primary metabolites are channeled through two distinct sub-pathways to generate key precursors which then converge to form the foundational C6-C2-N-C6-C1 backbone of the common intermediate, norbelladine (B1215549).[1][2]

-

Formation of 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA): L-phenylalanine is converted to 3,4-DHBA via the phenylpropanoid pathway. This involves a series of enzymatic reactions, initiated by the deamination of phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme of the CYP73A family, hydroxylates trans-cinnamic acid to form p-coumaric acid.[1][2] The subsequent steps to 3,4-DHBA are thought to involve enzymes such as p-Coumarate 3-Hydroxylase (C3H).[3]

-

Formation of Tyramine: L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine.[1]

-

Condensation to Norbelladine: The two precursors, 3,4-DHBA and tyramine, are condensed to form a Schiff base intermediate, which is then reduced to yield norbelladine. This crucial condensation and reduction sequence is believed to be catalyzed by the synergistic action of two enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR) .[4][5]

-

O-Methylation: The final step of the common pathway is the regioselective methylation of norbelladine at the 4'-hydroxyl position. This reaction is catalyzed by Norbelladine 4′-O-Methyltransferase (N4OMT) , a class I S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, to produce the central branchpoint intermediate, 4′-O-methylnorbelladine.[2][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 6. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]

Hemanthamine's Mechanism of Action on the Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Hemanthamine, a natural Amaryllidaceae alkaloid, exerts its effects on the eukaryotic ribosome. The content herein details its binding site, its dual inhibitory action on protein synthesis and ribosome biogenesis, and the downstream consequences for cellular pathways, particularly in the context of cancer biology. This document synthesizes structural data, quantitative analyses, and detailed experimental methodologies to serve as a thorough resource for the scientific community.

Core Mechanism of Action: A Dual Assault on Protein Production

This compound has been identified as a potent inhibitor of eukaryotic protein synthesis.[1] Its primary mechanism involves direct interaction with the ribosome, the cellular machinery responsible for translating mRNA into protein.

Targeting the Ribosomal A-Site to Halt Translation Elongation

Structural studies have been pivotal in elucidating the precise binding site of this compound. High-resolution X-ray crystallography of this compound in complex with the Saccharomyces cerevisiae 80S ribosome reveals that it binds within the A-site (Aminoacyl site) cleft of the peptidyl transferase center (PTC) on the large ribosomal subunit (60S).[2][3][4][5]

Upon binding, this compound induces a conformational rearrangement of the ribosomal RNA (rRNA) that constitutes the A-site.[2][3][5][6] This structural alteration sterically hinders the proper accommodation of incoming aminoacyl-tRNAs (aa-tRNAs).[4][7] By preventing the binding of the next amino acid to be incorporated into the growing polypeptide chain, this compound effectively stalls the translation elongation cycle, leading to a global shutdown of protein synthesis.[1][2][3][5][6]

Inducing Nucleolar Stress through Inhibition of Ribosome Biogenesis

Beyond its immediate impact on translation, this compound exhibits a second, crucial inhibitory activity: it disrupts ribosome biogenesis.[2][3][5][6] This process, which primarily occurs in the nucleolus, involves the synthesis and processing of pre-rRNA into mature ribosomal RNA, a critical step in the assembly of new ribosomes.

By impeding pre-rRNA processing, this compound triggers a cellular surveillance pathway known as the nucleolar stress response.[2][3][5][6] A key consequence of this stress is the stabilization and activation of the tumor suppressor protein p53.[2][3][5][6] Activated p53 can then initiate downstream signaling cascades that lead to cell cycle arrest and apoptosis, providing a mechanistic basis for this compound's observed anti-cancer properties.

The following diagram illustrates the dual mechanism of this compound's action:

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa (Cervical Cancer) | Data not specified, but active | [8] |

| A549 (Lung Cancer) | Data not specified, but active | [8] | |

| HT-29 (Colon Cancer) | Data not specified, but active | [8] | |

| Derivative 21 | HeLa (Cervical Cancer) | 0.2 ± 0.1 | [8] |

| (11-O-(4-chloro-3-nitrobenzoyl)haemanthamine) | A549 (Lung Cancer) | 1.7 ± 0.1 | [8] |

| HT-29 (Colon Cancer) | 2.2 ± 0.1 | [8] |

Table 1: In vitro antiproliferative activity of this compound and a potent derivative.

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of structural biology and biochemical and cell-based assays. Below are detailed methodologies representative of those used in key studies.

X-ray Crystallography of the this compound-Ribosome Complex

This protocol outlines the general workflow for determining the structure of a small molecule bound to the eukaryotic ribosome.

-

Ribosome Purification:

-

Culture Saccharomyces cerevisiae cells to mid-log phase.

-

Harvest cells and perform lysis in a buffer containing magnesium, potassium, and non-ionic detergents.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Isolate 80S ribosomes using sucrose (B13894) density gradient ultracentrifugation.

-

Collect fractions corresponding to the 80S peak and concentrate the ribosomes.

-

-

Complex Formation and Crystallization:

-

Incubate purified 80S ribosomes with a molar excess of this compound.

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method, screening a wide range of buffer conditions, pH, temperature, and precipitants.

-

Optimize initial crystal hits by refining precipitant concentration and other parameters to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect crystals using a suitable cryoprotectant solution and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline.

-

Process the diffraction data (indexing, integration, and scaling) using software such as XDS or HKL2000.

-

Solve the structure using molecular replacement with a previously determined ribosome structure as the search model.

-

Build the this compound molecule into the resulting electron density map and perform iterative cycles of model building and refinement until convergence.

-

Validate the final structure for geometric correctness and fit to the data.

-

In Vitro Translation (IVT) Inhibition Assay

This assay quantifies the effect of a compound on protein synthesis in a cell-free system.

-

System Components:

-

Translation System: Use a commercially available cell-free translation system, such as rabbit reticulocyte lysate or a reconstituted system (e.g., PURExpress). These systems contain all necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Template: A reporter mRNA, typically encoding an easily quantifiable enzyme like Firefly or Renilla luciferase.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

Prepare reaction mixtures containing the IVT system, amino acid mixture, and the reporter mRNA according to the manufacturer's protocol.

-

Add this compound at a range of final concentrations to the reaction tubes. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., cycloheximide).

-

Incubate the reactions at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Stop the reaction and measure the reporter activity (e.g., luminescence using a luminometer).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the data and determine the IC50 value by non-linear regression.

-

Northern Blot Analysis of Pre-rRNA Processing

This technique is used to detect and quantify specific pre-rRNA intermediates, revealing defects in ribosome biogenesis.

-

Cell Treatment and RNA Extraction:

-

Culture human cancer cells (e.g., HCT116) and treat them with this compound at a specified concentration for various time points.

-

Harvest the cells and extract total RNA using a method suitable for preserving large RNA species (e.g., TRIzol or a column-based kit).

-

-

Gel Electrophoresis and Transfer:

-

Separate the total RNA (5-10 µg per lane) on a large denaturing formaldehyde-agarose gel to resolve the large pre-rRNA species.

-

Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer.

-

UV-crosslink the RNA to the membrane to permanently fix it.

-

-

Probe Labeling and Hybridization:

-

Design and synthesize oligonucleotide probes specific to different regions of the pre-rRNA transcript (e.g., ITS1, ITS2, 5' ETS).

-

Label the probes with a detectable marker, such as 32P (radiolabeling) or digoxigenin (B1670575) (non-radioactive).

-

Pre-hybridize the membrane in a suitable hybridization buffer to block non-specific binding.

-

Add the labeled probe to the hybridization buffer and incubate overnight at the appropriate temperature to allow the probe to anneal to its complementary RNA sequence on the membrane.

-

-

Washing and Detection:

-

Wash the membrane with buffers of increasing stringency to remove unbound probe.

-

Detect the hybridized probe. For radiolabeled probes, expose the membrane to a phosphor screen or X-ray film. For non-radioactive probes, use an antibody-based chemiluminescent detection system.

-

Analyze the resulting bands to identify the accumulation or depletion of specific pre-rRNA intermediates, which is indicative of a processing defect.

-

Structure-Activity Relationship and Logical Framework

The inhibitory activity of this compound is intrinsically linked to its chemical structure. The rigid, multi-ring system of the alkaloid is crucial for its specific insertion into the A-site cleft. Modifications to certain functional groups can drastically alter its binding and, consequently, its biological activity.

-

Rigid Core: The planar phenanthridine (B189435) core allows for effective π-stacking interactions with rRNA nucleobases within the A-site pocket.[4]

-

C11-Hydroxyl Group: This group is critical as it forms key hydrogen bonds that stabilize the molecule within the binding pocket. Derivatization of this hydroxyl group can lead to a loss of activity due to steric clashes or the loss of these crucial interactions.[5]

-

Stereochemistry: The specific stereoconfiguration of the molecule is essential for it to be accommodated within the binding pocket. Epimers or isomers with different stereochemistry are often inactive due to steric clashes with rRNA residues.[5]

Conclusion

This compound employs a sophisticated dual mechanism to inhibit cancer cell proliferation by targeting the ribosome. It acts as a direct inhibitor of translation elongation by binding to the ribosomal A-site and also disrupts the production of new ribosomes by inhibiting pre-rRNA processing. This combined action leads to a potent anti-proliferative effect, mediated in part by the activation of the p53 tumor suppressor pathway. The detailed structural and mechanistic understanding of this compound's interaction with the ribosome provides a solid foundation for the rational design of novel, more potent, and selective ribosome-targeting anticancer agents.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Northern Blot Analysis of Mammalian rRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gladstone.org [gladstone.org]

- 5. esrf.fr [esrf.fr]

- 6. academic.oup.com [academic.oup.com]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Hemanthamine-Induced Nucleolar Stress Pathway as a Novel Anti-Cancer Strategy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Hemanthamine, a crinine-type alkaloid derived from the Amaryllidaceae family of plants, has emerged as a potent anti-cancer agent with a unique mechanism of action.[1] Unlike many conventional chemotherapeutics that target DNA replication, this compound primarily disrupts cellular protein production by targeting the ribosome.[2] It exerts its effects through a dual mechanism: inhibiting the elongation stage of protein synthesis and, crucially, impeding ribosome biogenesis.[3][4] This disruption of ribosome production in the nucleolus triggers a cellular surveillance pathway known as nucleolar stress. The activation of this pathway, primarily through the stabilization of the p53 tumor suppressor protein, leads to cell cycle arrest and apoptosis in cancer cells.[3][5] Notably, this compound also demonstrates efficacy in p53-deficient cancer cells, suggesting the involvement of alternative, p53-independent cell death mechanisms.[6][7] This guide provides an in-depth overview of the molecular pathways activated by this compound, summarizes key quantitative data on its efficacy, and details essential experimental protocols for its study.

Introduction to this compound and Nucleolar Stress

The nucleolus is the primary site of ribosome biogenesis, a complex and energy-intensive process that is frequently upregulated in cancer cells to sustain their high proliferative rate.[8] This dependency makes the nucleolus an attractive target for anti-cancer therapies. Nucleolar stress is a cellular response triggered by the impairment of ribosome biogenesis.[8] This stress response can activate powerful tumor suppressor pathways to eliminate damaged or hyperproliferating cells.

This compound is a natural alkaloid that has been identified as a potent inducer of nucleolar stress.[3] It belongs to the Amaryllidaceae alkaloids, a class of compounds known for their diverse biological activities.[4][9] By disrupting ribosome synthesis and function, this compound selectively leverages the cancer cell's reliance on high protein production, leading to targeted cell death.[3]

Core Mechanism of Action

This compound's anti-cancer activity stems from a dual-pronged attack on the cell's protein synthesis machinery.

Inhibition of Protein Synthesis Elongation

Structural studies, including X-ray crystallography, have revealed that this compound binds directly to the eukaryotic 80S ribosome.[4] Specifically, it targets the A-site cleft within the peptidyl transferase center (PTC) on the large 60S ribosomal subunit.[3] This binding event rearranges the ribosomal RNA (rRNA), which physically obstructs the elongation phase of translation, effectively halting the synthesis of new proteins.[4]

Inhibition of Ribosome Biogenesis

Beyond direct inhibition of translation, this compound specifically restrains the process of ribosome biogenesis within the nucleolus.[3][4] It has been shown to inhibit the processing of precursor rRNA (pre-rRNA), leading to an accumulation of the 47S pre-rRNA intermediate and preventing the formation of mature 28S and 5.8S rRNA species. This targeted disruption is a primary trigger for the nucleolar stress response.

The this compound-Induced Nucleolar Stress Signaling Pathway

The disruption of ribosome biogenesis by this compound initiates a signaling cascade that culminates in apoptosis and cell cycle arrest. This response can be broadly categorized into p53-dependent and p53-independent pathways.

p53-Dependent Pathway

In healthy, unstressed cells, the tumor suppressor protein p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase, MDM2.[8] When this compound inhibits ribosome biogenesis, a pool of ribosomal proteins (including RPL5 and RPL11) are unable to be assembled into new ribosomes. These "free" ribosomal proteins are released from the nucleolus and bind to MDM2 in the nucleoplasm.[8] This interaction sequesters MDM2 and inhibits its ability to ubiquitinate p53. Consequently, p53 is stabilized and accumulates, allowing it to activate its downstream transcriptional targets, which include genes that promote cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[3][4][8] This is considered the canonical nucleolar stress pathway and is a major contributor to this compound's anti-tumor effects.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The natural alkaloid nitidine chloride targets RNA polymerase I to inhibit ribosome biogenesis and repress cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleolar stress: Molecular mechanisms and related human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejgm.co.uk [ejgm.co.uk]

The Dual Role of p53 in the Anticancer Activity of Hemanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemanthamine, a crinine-type alkaloid derived from the Amaryllidaceae family, has demonstrated significant potential as an anticancer agent.[1] Its cytotoxic and anti-proliferative effects are attributed to a multifaceted mechanism of action that interestingly involves both p53-dependent and p53-independent pathways. This technical guide provides an in-depth exploration of the pivotal role of the tumor suppressor protein p53 in mediating the anticancer effects of this compound. We will dissect the signaling pathways, present quantitative data from various cancer cell lines, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Duality of this compound's Action

The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and DNA repair. Its inactivation, through mutation or deletion, is a common event in a majority of human cancers, often leading to therapeutic resistance. A key challenge in cancer therapy is the development of compounds that can effectively eliminate cancer cells regardless of their p53 status. This compound has emerged as a promising candidate in this regard, exhibiting efficacy in both p53-proficient and p53-deficient cancer cells.

This guide elucidates the two primary mechanisms through which this compound exerts its anticancer effects, with a special focus on the role of p53:

-

A p53-Dependent Pathway: this compound can induce nucleolar stress by inhibiting ribosome biogenesis.[2][3] This cellular stress response leads to the stabilization and activation of p53, subsequently triggering downstream anti-proliferative and pro-apoptotic signaling.[2][3]

-

A p53-Independent Pathway: In cancer cells lacking functional p53, this compound can still induce cell death and cell cycle arrest.[4] This is achieved through mechanisms involving the induction of apoptosis via caspase activation and cell cycle blockade at the G1 and G2 phases.[4][5]

Quantitative Analysis of this compound's Anticancer Activity

The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines with varying p53 statuses. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Incubation Time (hrs) | Assay |

| A2780 | Ovarian Cancer | Wild-Type | 0.3 | 48 | WST-1 |

| A549 | Lung Carcinoma | Wild-Type | 0.3 | Not Specified | Not Specified |

| AGS | Gastric Adenocarcinoma | Wild-Type | 7.5 | 24 and 48 | Not Specified |

| HeLa | Cervical Cancer | Wild-Type (inactivated by HPV E6) | 0.2 ± 0.1 | 48 | Not Specified |

| HT-29 | Colorectal Adenocarcinoma | Mutant (R273H) | 2.2 ± 0.1 | 48 | Not Specified |

| Jurkat | T-cell Leukemia | Null | 5-20 (dose-dependent reduction in viability) | 24 | Not Specified |

| A431 | Skin Carcinoma | Mutant | 12.3 | 72 | MTT |

Signaling Pathways and Mechanisms of Action

The p53-Dependent Pathway: Nucleolar Stress and p53 Stabilization

This compound has been shown to bind to the eukaryotic ribosome, thereby inhibiting the elongation phase of translation.[2] Furthermore, it specifically inhibits the early stages of ribosome biogenesis, a process that takes place in the nucleolus.[2][3] This disruption of nucleolar function triggers a cellular "nucleolar stress response."

Under normal conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Nucleolar stress leads to the release of ribosomal proteins, such as RPL5 and RPL11, from the nucleolus into the nucleoplasm.[6][7] These ribosomal proteins can then bind to MDM2, inhibiting its E3 ligase activity and preventing the degradation of p53.[6][7] The resulting stabilization and accumulation of p53 allows it to act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX).[3]

The p53-Independent Pathway: Induction of Apoptosis and Cell Cycle Arrest

In cancer cells that lack functional p53, such as the Jurkat leukemia cell line, this compound retains its potent anticancer activity.[4] This indicates the existence of a p53-independent mechanism of action. Studies have shown that this compound treatment in p53-null cells leads to a decrease in cell viability and mitochondrial membrane potential.[5] This is accompanied by an increase in caspase activity, key executioners of apoptosis.[5]

Furthermore, this compound induces cell cycle arrest in p53-negative cells, with an accumulation of cells in the G1 and G2 phases.[4] This is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p16 and phosphorylation of the checkpoint kinase 1 (Chk1).[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[8]

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability as (absorbance of treated cells / absorbance of control cells) x 100.

Cell Cycle Analysis: Flow Cytometry with Propidium (B1200493) Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Workflow:

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[11]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[11]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate at room temperature for 5 minutes.[11]

-

PI Staining: Add propidium iodide solution (50 µg/mL in PBS) to the cells and incubate in the dark at 4°C for at least 30 minutes.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[12]

p53 Activation Assessment: Western Blotting

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as p53.

Workflow:

Detailed Protocol:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[13]

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imaging system or X-ray film.[13] Quantify the band intensities using densitometry software.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Workflow:

Detailed Protocol:

-

Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Lysis: Pellet the cells and lyse them in a chilled lysis buffer on ice.[14]

-

Assay Reaction: Add the cell lysate (containing 50-200 µg of protein) to a 96-well plate. Add reaction buffer containing DTT.[14]

-

Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-p-NA) to each well.[14]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

-

Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of p-NA released, which reflects the caspase-3 activity.[14]

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Conclusion and Future Directions

This compound exhibits a remarkable dual mechanism of action that makes it a highly attractive anticancer agent. Its ability to induce apoptosis and cell cycle arrest through both p53-dependent and p53-independent pathways suggests its potential for broad therapeutic application against a variety of cancers with different genetic backgrounds. The p53-dependent mechanism, involving the induction of nucleolar stress, highlights a sophisticated mode of action that exploits a fundamental cellular process. Simultaneously, its efficacy in p53-deficient cells underscores its robustness as a cytotoxic agent.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of various cancers.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other conventional chemotherapeutic agents or targeted therapies.

-

Structure-activity relationship studies: Synthesizing and evaluating this compound analogs to identify derivatives with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in the fight against cancer. The detailed protocols and mechanistic insights presented herein are intended to facilitate and accelerate these critical research endeavors.

References

- 1. Nuclear stabilization of p53 requires a functional nucleolar surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in p53 status significantly influence the cellular response and cell survival to 1,25-dihydroxyvitamin D3-metformin cotreatment in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleolar stress with and without p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear stabilization of p53 requires a functional nucleolar surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Semisynthetic derivatives of haemanthamine and their <i>in vitro</i> antiproliferative activity evaluation against a panel of human cell lines - Arabian Journal of Chemistry [arabjchem.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Wild type p53 function in p53Y220C mutant harboring cells by treatment with Ashwagandha derived anticancer withanolides: bioinformatics and experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemanthamine's Anticancer Bioactivity: A Technical Guide to its Mechanism and Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemanthamine, a natural alkaloid belonging to the crinane group from the Amaryllidaceae family, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic and anti-proliferative activities across a range of cancer cell lines, this compound presents a promising avenue for the development of novel anticancer therapeutics. Notably, it has demonstrated the ability to overcome resistance to apoptosis, a common challenge in cancer treatment. This technical guide provides an in-depth overview of the bioactivity of this compound, focusing on its effects on various cancer cell lines, its mechanism of action, and detailed experimental protocols for its study.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various studies. A summary of these findings is presented in the tables below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| Jurkat | Acute T-cell Leukemia | ~5 µM for apoptosis induction | 24 | Flow Cytometry | [1][2] |

| A431 | Epidermoid Carcinoma | 12.3 | 72 | MTT Assay | |

| AGS | Gastric Adenocarcinoma | 7.5 | 24 and 48 | MTT Assay | |

| A549 | Lung Carcinoma | Not specified | Not specified | Not specified | [3] |

| MOLT-4 | Lymphoblastic Leukemia | Not specified | Not specified | Not specified | [1] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | [1] |

| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | [1] |

| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | Not specified | [1] |

| CEM | T-lymphoblastoid Leukemia | Not specified | Not specified | Not specified | [1] |

| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | Not specified | [1] |

Mechanism of Action: From Ribosome to Cell Fate

This compound exerts its anticancer effects through a multi-faceted mechanism that originates with the inhibition of protein synthesis and culminates in the induction of cell cycle arrest and apoptosis.

Ribosome Binding and Inhibition of Protein Synthesis

The primary molecular target of this compound is the eukaryotic ribosome.[4] It binds to the A-site on the large ribosomal subunit, effectively stalling the elongation phase of translation. This inhibition of protein synthesis is a critical first step in its cytotoxic cascade.

Nucleolar Stress and p53 Stabilization

The disruption of ribosome biogenesis and function by this compound leads to a cellular state known as nucleolar stress. This stress response triggers the stabilization of the tumor suppressor protein p53.[4] Activated p53 then orchestrates a downstream signaling cascade that ultimately determines the cell's fate.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. In Jurkat cells, treatment with this compound leads to a significant increase in the apoptotic cell population.[2] This is accompanied by the activation of caspases, key executioner proteins in the apoptotic pathway. One study reported a 22% induction of apoptosis in Jurkat cells following this compound treatment.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also halt the progression of the cell cycle. In p53-negative Jurkat cells, treatment with 5 µM this compound for 24 hours resulted in a notable accumulation of cells in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase population.[1][2]

Table 2: Effect of this compound (5 µM, 24h) on Cell Cycle Distribution in Jurkat Cells [1]

| Cell Cycle Phase | Control (%) | This compound-treated (%) |

| G1 | 44 | 55 |

| S | 42 | 24 |

| G2/M | 14 | 21 |

This cell cycle arrest is associated with the phosphorylation of Chk1 (Checkpoint Kinase 1), a key regulator of cell cycle checkpoints.[2]

Signaling Pathways and Experimental Workflows

The intricate signaling network activated by this compound and the typical workflow for its investigation are depicted in the following diagrams.

Caption: Signaling pathway of this compound's anticancer activity.

Caption: General experimental workflow for studying this compound's bioactivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

This compound Treatment: Treat the cells with various concentrations of this compound for desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

-

Solubilization: Add 100 µl of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Staining: Transfer 100 µl of the cell suspension to a new tube and add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol (B145695) and fix overnight at 4°C.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS.

-

Staining: Resuspend the cell pellet in 500 µl of PI/RNase Staining Buffer.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins involved in the signaling pathway, such as p53 and phosphorylated Chk1.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-phospho-Chk1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Ribosome Profiling

This advanced technique provides a snapshot of all the ribosome positions on the transcriptome, allowing for a detailed analysis of protein synthesis inhibition by this compound.

-

Cell Lysis and Ribosome Footprinting: Lyse this compound-treated and control cells in the presence of a translation inhibitor (e.g., cycloheximide). Treat the lysate with RNase to digest mRNA not protected by ribosomes.

-

Monosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose (B13894) gradient centrifugation.

-

Library Preparation: Extract the RNA footprints and prepare a sequencing library. This involves ligating adapters to the RNA fragments, reverse transcription to cDNA, and PCR amplification.

-

Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the density and location of ribosomes on each mRNA. This data can reveal specific sites of translational pausing or inhibition induced by this compound.

Conclusion

This compound demonstrates significant potential as an anticancer agent, with a clear mechanism of action that involves the inhibition of protein synthesis, leading to nucleolar stress, p53 activation, cell cycle arrest, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on expanding the panel of cancer cell lines tested, elucidating the finer details of its signaling pathways, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semisynthetic derivatives of haemanthamine and their <i>in vitro</i> antiproliferative activity evaluation against a panel of human cell lines - Arabian Journal of Chemistry [arabjchem.org]

- 4. medchemexpress.com [medchemexpress.com]

The Alkaloid Hemanthamine: A Comprehensive Technical Guide on its Discovery and History

Abstract

Hemanthamine, a crinine-like alkaloid, stands as a prominent member of the Amaryllidaceae family of natural products.[1] Its intricate molecular architecture and significant biological activities, particularly its potent anticancer properties, have captivated the interest of chemists and pharmacologists for decades.[2][3][4] This technical guide provides an in-depth exploration of the discovery, history, and scientific journey of this compound. It covers its initial isolation and structural elucidation, the unraveling of its biosynthetic pathway, the evolution of its chemical synthesis, and the elucidation of its mechanism of action as a ribosome-targeting agent. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering a detailed overview of this important alkaloid.

Discovery and Natural Occurrence

This compound is a naturally occurring alkaloid found within various species of the Amaryllidaceae plant family.[1] This family of flowering plants, distributed throughout tropical and subtropical regions, is a rich source of structurally diverse isoquinoline (B145761) alkaloids.[5] this compound has been isolated from several well-known plants, including the common daffodil (Narcissus pseudonarcissus) and various Hippeastrum species.[6] In fact, emerging buds of Narcissus pseudonarcissus have been found to accumulate high concentrations of this compound.

The isolation of this compound from its natural sources typically involves extraction of the plant material (often the bulbs) with a solvent, followed by acid-base extraction to separate the alkaloids from other plant metabolites. Further purification is then achieved through chromatographic techniques.

A generalized workflow for the isolation and characterization of this compound is depicted below.

Structural Elucidation

The determination of the complex, polycyclic structure of this compound was a significant achievement in natural product chemistry. Early studies relied on classical methods of chemical degradation and spectroscopic analysis. However, the definitive structure was established through the application of more advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] High-resolution mass spectrometry can confirm the molecular formula of this compound as C17H19NO4.[6] One- and two-dimensional NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, ultimately allowing for the complete assignment of its structure.[6]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C17H19NO4 | [7] |

| Molar Mass | 301.34 g/mol | [7] |

| Appearance | White crystals | [8] |

| Optical Rotation | [α]24D = +56.8° (c = 0.1 g/100 mL, CHCl3) | [8] |

Biosynthesis

The biosynthesis of this compound in plants begins with the amino acids L-phenylalanine and L-tyrosine.[5][9] These precursors undergo a series of enzymatic reactions to form the key intermediate, 4'-O-methylnorbelladine.[10] This intermediate is then subjected to an intramolecular oxidative para-para' phenolic coupling, a critical step that forms the characteristic crinine (B1220781) ring system.[11] Subsequent enzymatic modifications, including hydroxylations and cyclizations, lead to the final structure of this compound. The proposed biosynthetic pathway highlights the elegant and efficient manner in which nature constructs such complex molecules from simple building blocks.[9]

Chemical Synthesis

The intricate and stereochemically rich structure of this compound has made it a challenging and attractive target for total synthesis.[11][12] The development of synthetic routes to this compound and related crinine alkaloids has been a fertile ground for showcasing new synthetic methodologies.[11][12] The first total synthesis of a crinine-type alkaloid was reported in the mid-1960s, and since then, numerous research groups have contributed to the field.[11] A stereoselective total synthesis of this compound was reported by Tsuda and Isobe in 1971.[13]

Modern synthetic strategies often focus on convergent and modular approaches, allowing for the rapid assembly of the core structure and the potential for generating analogues for structure-activity relationship (SAR) studies.[10] Key reactions frequently employed in the synthesis of the this compound scaffold include intramolecular Heck reactions, radical cyclizations, and multicomponent reactions.[10][11]

Below is a conceptual workflow representing a key synthetic strategy for the crinine core.

Biological Activity and Mechanism of Action

This compound has garnered significant attention for its potent biological activities, most notably its anticancer properties.[2][3][4] It has been shown to be a potent inducer of apoptosis in various tumor cell lines.[3][6] The primary mechanism of action of this compound involves its interaction with the eukaryotic ribosome.[2][4]

A high-resolution X-ray crystal structure of this compound bound to the Saccharomyces cerevisiae 80S ribosome revealed that it targets the A-site cleft on the large ribosomal subunit.[2][4] By binding to this site, this compound rearranges the ribosomal RNA, thereby halting the elongation phase of translation and inhibiting protein synthesis.[2][4] Furthermore, this compound and other Amaryllidaceae alkaloids have been shown to specifically inhibit ribosome biogenesis, which triggers a nucleolar stress response and leads to the stabilization of the tumor suppressor protein p53 in cancer cells.[2][4]

Table 2: Summary of this compound's Biological Activity

| Activity | Description | Reference |

| Anticancer | Induces apoptosis in cancer cells and overcomes resistance to apoptosis. | [2][3][4] |

| Mechanism of Action | Binds to the A-site of the large ribosomal subunit, inhibiting protein synthesis. | [2][4] |

| Additional Effects | Inhibits ribosome biogenesis, leading to nucleolar stress and p53 stabilization. | [2][4] |

| Other Reported Activities | Antiviral, antiparasitic, and anti-inflammatory effects have been reported for this compound and related alkaloids. | [6] |

Experimental Protocols

General Protocol for Isolation of this compound from Narcissus pseudonarcissus Bulbs

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

-

Extraction: Fresh or dried bulbs of Narcissus pseudonarcissus are ground into a fine powder. The powder is then subjected to maceration or Soxhlet extraction with an appropriate solvent, such as methanol (B129727) or ethanol, for an extended period.

-

Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. The alkaloids are then extracted from the basified aqueous layer with an organic solvent like dichloromethane (B109758) or chloroform.

-

Chromatographic Purification: The crude alkaloid extract is concentrated and subjected to chromatographic purification. This may involve column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may be further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Assay for Ribosome Binding Activity

This protocol is a conceptual outline based on published research.

-

Ribosome Preparation: Eukaryotic 80S ribosomes are purified from a suitable source, such as Saccharomyces cerevisiae, using established biochemical protocols involving differential centrifugation and sucrose (B13894) gradient ultracentrifugation.

-

Binding Assay: The binding of this compound to the ribosome can be assessed using techniques such as X-ray crystallography or cryo-electron microscopy. For crystallography, purified ribosomes are crystallized in the presence of this compound. The resulting crystals are then subjected to X-ray diffraction to determine the three-dimensional structure of the ribosome-Hemanthamine complex.

-

Data Analysis: The electron density map obtained from X-ray diffraction is analyzed to precisely locate the binding site of this compound on the ribosome and to identify the specific interactions between the alkaloid and the ribosomal RNA and proteins.

Conclusion

This compound represents a fascinating and important natural product. Its discovery in common plants like the daffodil has led to extensive research into its complex chemistry and potent biological activity. The journey from its initial isolation and structural elucidation to the detailed understanding of its biosynthetic pathway and the development of elegant total syntheses showcases the advancements in natural product chemistry. Furthermore, the discovery of its unique mechanism of action as a ribosome inhibitor has opened new avenues for the development of novel anticancer agents. The ongoing research into this compound and its analogues continues to highlight the immense potential of natural products in drug discovery and development.

References

- 1. Haemanthamine - Wikipedia [en.wikipedia.org]

- 2. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.library.txst.edu [digital.library.txst.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C17H19NO4 | CID 441593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Haemanthamine [cuip.cz]

- 9. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid synthesis of the core scaffold of crinane and haemanthamine through a multi-component approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective total synthesis of the alkaloid haemanthamine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Hemanthamine: A Technical Whitepaper on its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemanthamine, a crinane alkaloid isolated from various species of the Amaryllidaceae family, has demonstrated significant potential as a broad-spectrum antiviral agent. This document provides an in-depth technical overview of the current understanding of this compound's antiviral properties, including its mechanism of action, efficacy against a range of viruses, and detailed experimental protocols for its evaluation. Quantitative data from published studies are summarized for comparative analysis. Furthermore, key signaling pathways implicated in its antiviral activity are visualized to facilitate a deeper understanding of its molecular interactions. This whitepaper aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence of drug-resistant viral strains and the ongoing threat of novel viral pandemics necessitate the exploration of new antiviral agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads, and Amaryllidaceae alkaloids, in particular, have garnered attention for their diverse biological activities. This compound, a prominent member of this family, has been investigated for its anticancer properties and, more recently, for its potent antiviral effects. This paper consolidates the existing scientific literature on this compound's potential as an antiviral drug candidate.

Antiviral Activity of this compound

This compound has exhibited inhibitory activity against a variety of RNA and DNA viruses. The following tables summarize the quantitative data on its efficacy, including the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).

Table 1: Antiviral Efficacy of this compound against Various Viruses

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Assay Type | Reference |

| Flaviviridae | Dengue Virus (DENV) | Huh7 | 0.337 | Not Specified | [1] |

| Retroviridae | Human Immunodeficiency Virus (HIV)-1 (pseudotyped) | THP-1 | 25.3 | Not Specified | [1] |

| Orthomyxoviridae | Influenza A Virus (H5N1) | Not Specified | Not Specified | Not Specified | [1] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | CC₅₀ (µM) | Assay Type | Reference |

| THP-1 | 22.2 | Not Specified | [1][2] |

| Huh7 | > 3.125 | Not Specified | [2] |

| A431 | 12.3 | MTT Assay | [2] |

| AGS | 7.5 | Not Specified | [1] |

Mechanism of Action

The primary antiviral mechanism of this compound is attributed to its ability to interfere with host cell protein synthesis, a process essential for viral replication.[3][4][5][6] This is achieved through direct interaction with the eukaryotic ribosome.

Inhibition of Protein Synthesis

This compound binds to the A-site cleft of the peptidyl transferase center (PTC) on the large ribosomal subunit (60S).[3][4][5][6] This binding event induces conformational rearrangements in the ribosomal RNA (rRNA), ultimately halting the elongation phase of translation.[3][4][5][6] By inhibiting the synthesis of both host and viral proteins, this compound effectively curtails viral propagation.

Induction of Nucleolar Stress and p53 Activation

A key consequence of ribosome biogenesis inhibition is the induction of nucleolar stress.[3][4][5][6] This stress response activates a p53-dependent antitumor surveillance pathway.[3] The stabilization of the p53 protein can lead to cell cycle arrest and apoptosis, further contributing to the elimination of virus-infected cells.[3][7]

Caption: Mechanism of this compound's Antiviral Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral potential of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Materials:

-

Host cells (e.g., Vero, Huh-7, A549)

-

96-well microtiter plates

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the cells and add the this compound dilutions to the respective wells. Include a "cells only" control (no compound).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC₅₀ value.[8]

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock of known titer

-

This compound stock solution

-

Serum-free medium

-

Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (pre-treatment).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well). Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

After a 1-hour adsorption period, remove the inoculum.

-

Add the overlay medium containing the respective concentrations of this compound.

-

Incubate the plates until plaques are visible (typically 2-5 days).

-

Fix the cells with 10% formalin.

-

Remove the overlay and stain the cells with crystal violet solution.

-

Wash the plates with water and count the number of plaques.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC₅₀ value.[1][9][10]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

Host cells in 96-well plates

-

Virus stock

-

This compound stock solution

-

Complete growth medium

-

Cell viability stain (e.g., crystal violet or neutral red)

Procedure:

-

Seed a 96-well plate with host cells and incubate to form a confluent monolayer.

-

Prepare serial dilutions of this compound in growth medium.

-

Add the this compound dilutions to the wells.

-

Infect the cells with a dilution of the virus that causes 80-100% CPE in the virus control wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Incubate the plate until CPE is maximal in the virus control wells.

-

Stain the cells with a viability stain.

-

Quantify the cell viability by measuring the absorbance at the appropriate wavelength.

-

Calculate the percentage of CPE inhibition for each concentration and determine the EC₅₀ value.[2][11][12]

Caption: General Experimental Workflow for Antiviral Evaluation.

Signaling Pathways and Future Directions

The established mechanism of action for this compound revolves around the inhibition of protein synthesis and subsequent p53 activation. However, the intricate interplay with other cellular signaling pathways during viral infection warrants further investigation.

PI3K/Akt Signaling Pathway

Many viruses manipulate the PI3K/Akt signaling pathway to promote their replication and inhibit apoptosis of the host cell.[13][14][15][16] While there is no direct evidence yet linking this compound's antiviral activity to this pathway, its ability to induce apoptosis suggests a potential for crosstalk. Future research should explore whether this compound modulates the PI3K/Akt pathway in virus-infected cells, which could represent a secondary antiviral mechanism.

Apoptosis and Autophagy

This compound is known to induce apoptosis in cancer cells.[7] Both apoptosis and autophagy are critical cellular processes that can be modulated by viral infections to either the host's or the virus's advantage.[17][18][19][20] The precise role of this compound in modulating these pathways in the context of a viral infection is an important area for future studies. Understanding how this compound influences the delicate balance between these cell fate decisions could reveal novel therapeutic strategies.

Caption: this compound's Interaction with Cellular Pathways.

Conclusion

This compound presents a compelling profile as a potential antiviral agent. Its well-defined mechanism of action, targeting a fundamental host process, suggests a high barrier to the development of viral resistance. The quantitative data indicate potent activity against several clinically relevant viruses. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and its derivatives. Further research into its effects on key cellular signaling pathways, such as PI3K/Akt, apoptosis, and autophagy, will be crucial in fully elucidating its therapeutic potential and advancing its development as a novel antiviral drug.

References

- 1. benchchem.com [benchchem.com]

- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 4. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.library.txst.edu [digital.library.txst.edu]

- 6. researchgate.net [researchgate.net]

- 7. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pblassaysci.com [pblassaysci.com]

- 13. PI3K-Akt signaling and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new player in a deadly game: influenza viruses and the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Physiol Biochem - Possible Therapeutic Targets from Derivatives of Natural Marine Products Based on PI3K/AKT Dependent Inhibitors in Viral Infection COVID-19 [cellphysiolbiochem.com]

- 16. Make Yourself at Home: Viral Hijacking of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interplay between autophagy and apoptosis in human viral pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The relationship between autophagy and apoptosis during pseudorabies virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Interplay between autophagy and apoptosis in human viral pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Hemanthamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the current understanding and future research directions for the in vitro antioxidant properties of Hemanthamine, an Amaryllidaceae alkaloid. While recognized for a range of biological activities, its specific antioxidant capacity and mechanisms are not yet fully elucidated. This document serves as a resource for researchers, scientists, and drug development professionals interested in exploring the antioxidant potential of this compound.

While several studies have alluded to the antioxidant effects of this compound as part of its broader biological profile, there is a notable absence of specific quantitative data from standardized in vitro antioxidant assays in the current scientific literature.[1] Much of the existing research has concentrated on its significant cytotoxic and pro-apoptotic effects in cancer cell lines.[1][2][3] This guide, therefore, focuses on the established methodologies and theoretical frameworks that can be applied to systematically investigate and quantify the antioxidant properties of this compound.

Hypothetical Data Presentation

To facilitate future research and data comparison, the following tables provide a template for presenting quantitative results from common in vitro antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | Test Compound | Concentration Range (µM) | IC50 (µM) ± SD |

| DPPH | This compound | e.g., 1-500 | To be determined |

| Ascorbic Acid (Standard) | e.g., 1-100 | Known value | |

| ABTS | This compound | e.g., 1-500 | To be determined |

| Trolox (Standard) | e.g., 1-100 | Known value |

IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Effect of this compound on Cellular Antioxidant Markers

| Cell Line | Treatment | Duration (hrs) | Parameter Measured | Result |

| e.g., HepG2 | Control (Vehicle) | 24 | Intracellular ROS | Baseline |

| This compound (µM) | 24 | Intracellular ROS | To be determined | |

| H₂O₂ (Inducer) | 24 | Intracellular ROS | Increased | |

| This compound + H₂O₂ | 24 | Intracellular ROS | To be determined | |

| Control (Vehicle) | 48 | Nrf2 Nuclear Translocation | Baseline | |

| This compound (µM) | 48 | Nrf2 Nuclear Translocation | To be determined |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol), spectrophotometric grade

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Sample Preparation: Prepare a series of dilutions of this compound and the positive control in methanol.

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the various dilutions of this compound, the positive control, or methanol (as a blank) to the wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound and the positive control.

-

Reaction Setup:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the various dilutions of this compound, the positive control, or the solvent (as a blank).

-

-

Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's in vitro antioxidant properties.

References

A Preliminary Investigation of Hemanthamine's Antimalarial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary scientific investigations into the antimalarial properties of Hemanthamine, a crinine-type alkaloid derived from plants of the Amaryllidaceae family. This compound has garnered interest for its diverse biological activities, including anticancer, antiviral, and antimalarial effects[1][2]. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action and workflows to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the reported in vitro antiplasmodial activity and cytotoxicity of this compound and its related compounds against various Plasmodium falciparum strains and human cell lines.

Table 1: In Vitro Antiplasmodial Activity of this compound and Related Compounds

| Compound | Plasmodium falciparum Strain | IC50 | Reference |

| This compound | Chloroquine-sensitive | 0.703 µg/mL | |

| This compound | T9.96 | Potent Activity¹ | [3] |

| 6-Hydroxyhaemanthamine | Chloroquine-sensitive | 0.348 µg/mL | |

| 6-Hydroxyhaemanthamine | T9.96 | Most Potent Alkaloid¹ | [3] |

| Compound 35² | Chloroquine-sensitive | 0.8 ± 0.06 µM | [4][5] |

¹ Specific IC50 value not provided, but activity was highlighted as significant. ² A derivative of haemanthidine/11-hydroxyvittatine with two nicotinate (B505614) groups.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay / Duration | IC50 / CC50 | Reference |

| Jurkat (Human Leukemia) | WST-1 / 48 hrs | 0.3 µM | [1] |

| K562 (Human Leukemia) | WST-1 / 48 hrs | 2.5 µM | [1] |

| Jurkat | 24 hrs | Dose-dependent viability reduction (5-20 µM) | [6] |